molecular formula C9H7N3O2S B1299941 4-(3-Nitrophenyl)-1,3-thiazol-2-amine CAS No. 57493-24-0

4-(3-Nitrophenyl)-1,3-thiazol-2-amine

Cat. No. B1299941
CAS RN: 57493-24-0
M. Wt: 221.24 g/mol
InChI Key: CHBDOPARQRNCDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(3-Nitrophenyl)-1,3-thiazol-2-amine involves various strategies, including the use of nitro-substituted aromatic compounds as starting materials. For instance, the synthesis of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole is achieved through a ring-opening reaction that produces a thioketene intermediate, which can further react with nucleophiles to form esters or amides . Similarly, the synthesis of 2-amino-4-p-nitrophenyl thiazole is reported using 4-nitroacetophenone and thiourea in the presence of iodine, with pyridine as a catalyst . These methods highlight the reactivity of nitro-substituted aromatic compounds in forming thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by spectroscopic techniques and crystallography. For example, the crystal structure of N-(4-chlorophenyl)-N-ethyl-4-(4-nitrophenyl)thiazol-2-amine reveals that it crystallizes in the monoclinic system with significant intermolecular hydrogen bonding and π-π stacking interactions, which contribute to the stability of the compound . These structural analyses are crucial for understanding the properties and reactivity of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives exhibit a range of chemical reactivities. The desulfurization of 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine leads to the formation of an unstable intermediate, which can undergo nucleophilic addition to yield amidine derivatives and thioimidates . Additionally, 3-bromo-2-nitrobenzo[b]thiophene undergoes aromatic nucleophilic substitution with amines, resulting in the formation of N-substituted amino-nitrobenzo[b]thiophenes and their isomers . These reactions demonstrate the versatility of thiazole derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of nitro and amino groups, as well as the thiazole ring, imparts specific electronic and steric characteristics that affect their reactivity and interactions. The detailed analysis of intermolecular interactions, such as hydrogen bonding and π-stacking, provides insights into the stability and solubility of these compounds . Understanding these properties is essential for the development of new materials and pharmaceuticals based on thiazole chemistry.

Scientific Research Applications

  • 4-fluoro-3-nitrophenyl azide :

    • Application: Used for biomolecule immobilization and bioconjugation .
    • Method: The compound is used as a photolinker to produce chemical linkages upon photo-irradiation .
    • Results: It has been found to be effective in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .
  • (4-hydroxy-3-nitrophenyl)acetyl (NP) :

    • Application: Used in the study of affinity maturation of antibodies .
    • Method: Various monoclonal antibodies have been obtained at the early or late stage of immunization .
    • Results: The equilibrium association constant (Ka) of germline-type antibodies towards the hapten is as low as 10^5 –10^6 M^–1, and that of affinity-matured antibodies reaches 10^9 M^–1 at maximum .

properties

IUPAC Name

4-(3-nitrophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c10-9-11-8(5-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBDOPARQRNCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346597
Record name 4-(3-Nitrophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Nitrophenyl)-1,3-thiazol-2-amine

CAS RN

57493-24-0
Record name 4-(3-Nitrophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(3-nitrophenyl)thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Thiourea (0.31 g, 4.1 mmol) and sodium acetate (0.44 g, 5.3 mmol) were combined in 30 mL of dry ethanol. To this suspension was added 2-bromo-1-(3-nitro-phenyl)-ethanone (1.0 g, 4.1 mmol). Reaction mixture was stirred at room temperature overnight. Reaction mixture was evaporated to dryness to yield 4-(3-nitro-phenyl)-thiazol-2-ylamine, which was used in the next step without any further purification. MS: 222.0 (M+H+).
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-3′-nitroacetophenone (12.2 g) and thiourea (3.81 g) in ethanol (100 ml) was stirred at room temperature for 15 minutes. The reaction mixture was poured into a mixture of ethyl acetate and an aqueous sodium bicarbonate solution. The organic phase was washed with brine, dried over magnesium sulfate and concentrated. The resultant solid was collected and washed with isopropyl ether to give 2-amino-4-(3-nitrophenyl)thiazole (10.21 g).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

A solution of 3-nitrophenacyl bromide (244 mg, 1.00 mmol) and thiourea (76.1 mg, 1.00 mmol) in DMF (2 mL) was stirred at 60° C. for 16 h. The mixture was concentrated in vacuo to obtain a yellow solid that was then washed with H2O and dried to yield a yellow solid (206 mg). The solid was dissolved in DMSO and purified by SCX column (4×6 mL capacity), eluted with CH2Cl2 (4×6 mL), MeOH (4×12 mL) and then released by NH3 (7 N in MeOH, 4×6 mL) to give a light-yellow solid of 4-(3-aminophenyl)-thiazol-2-ylamine. 1H NMR (DMSO-d6, 400 MHz): δ=7.24 (brs, 2H), 7.35 (s, 1H), 7.65-7.69 (m, 1H), 8.10-8.13 (m, 1H), 8.23-8.26 (m, 1H), 8.62 (t, 1H, J=1.8 Hz). MS (ES+): m/z 223.12 (45) [M}+]. HPLC: tR=2.82 min (ZQ2000, polar—5 min). The combined CH2Cl2 and MeOH solution was concentrated in vacuo to give a yellow solid of 4-(3-aminophenyl)-1H-imidazole-2-thiol. 1H NMR (DMSO-d6, 400 MHz): δ=7.75 (t, 1H, J=8.0 Hz), 8.01 (d, 1H, J=0.8 Hz), 8.17-8.20 (m, 1H), 8.35-8.37 (m, 1H), 8.56 (d, 1H, J=1.6 Hz), 8.72 (t, 1H, J=1.8 Hz), 12.56 (s, 1H). MS (ES+): m/z 222.12 (15) [MH+]. HPLC: tR=2.97 min (ZQ2000, polar 5 min).
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
76.1 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Mishra, C Rout, GS Bisht - 2018 - ir.juit.ac.in
1.5 Objectives CHAPTER 2: DESIGN, SYNTHESIS AND EVALUATION OF 3-[2-(4-PHENYLTHIAZOL-2-YLAMINO) ACETYL] CHROMEN-2-ONE DERIVATIVES AS CHOLINESTERASE …
Number of citations: 0 www.ir.juit.ac.in

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